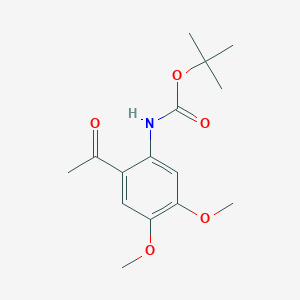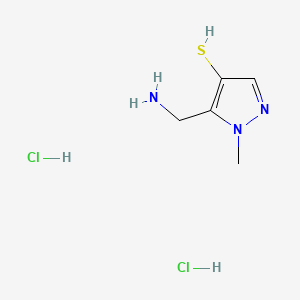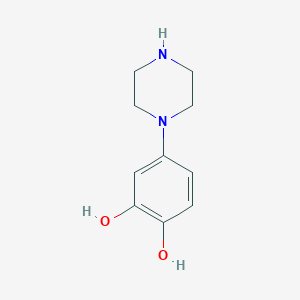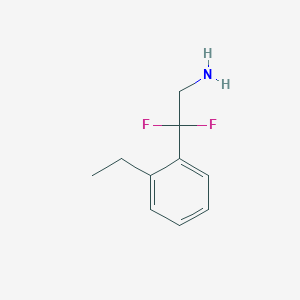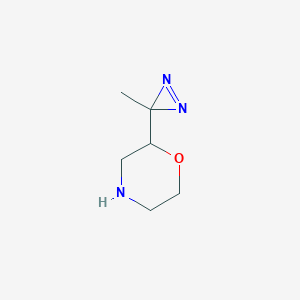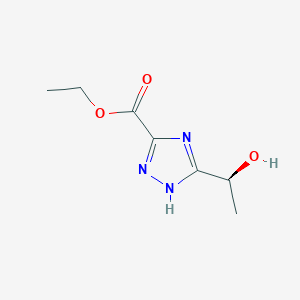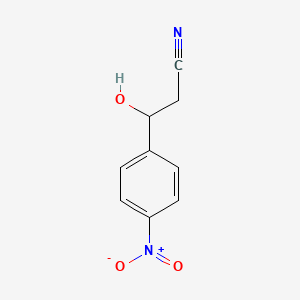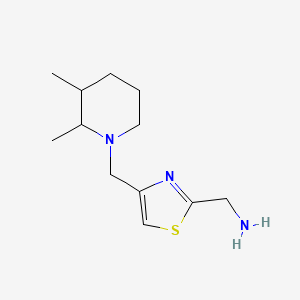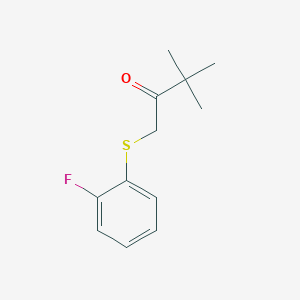
1-((2-Fluorophenyl)thio)-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Fluorophenyl)thio)-3,3-dimethylbutan-2-one is an organic compound that features a fluorophenyl group attached to a thioether linkage, which is further connected to a dimethylbutanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Fluorophenyl)thio)-3,3-dimethylbutan-2-one typically involves the reaction of 2-fluorothiophenol with 3,3-dimethylbutan-2-one under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thioether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-((2-Fluorophenyl)thio)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-((2-Fluorophenyl)thio)-3,3-dimethylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2-Fluorophenyl)thio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The thioether linkage and the fluorophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluorothiophenol: Shares the fluorophenyl and thioether moieties but lacks the butanone structure.
3,3-Dimethylbutan-2-one: Contains the butanone structure but lacks the fluorophenyl and thioether groups.
Fluorinated Thiophenes: Compounds with similar fluorophenyl and thioether linkages.
Uniqueness
1-((2-Fluorophenyl)thio)-3,3-dimethylbutan-2-one is unique due to the combination of the fluorophenyl group, thioether linkage, and dimethylbutanone structure
Properties
Molecular Formula |
C12H15FOS |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-(2-fluorophenyl)sulfanyl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H15FOS/c1-12(2,3)11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3 |
InChI Key |
XPRRUIWSAQWHTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


